![molecular formula C20H15Cl2N3O3S B14256774 N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide CAS No. 477733-61-2](/img/structure/B14256774.png)
N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide is a complex organic compound characterized by the presence of chlorophenyl, sulfonylamino, and benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-chlorobenzenesulfonamide in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or distillation may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide
- **N-[(4-bromophenyl)methylideneamino]-2-[(4-bromophenyl)sulfonylamino]benzamide
- **N-[(4-fluorophenyl)methylideneamino]-2-[(4-fluorophenyl)sulfonylamino]benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of chlorophenyl groups enhances its potential for various substitution reactions, while the sulfonylamino group contributes to its stability and solubility in different solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
477733-61-2 |
|---|---|
Molekularformel |
C20H15Cl2N3O3S |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15Cl2N3O3S/c21-15-7-5-14(6-8-15)13-23-24-20(26)18-3-1-2-4-19(18)25-29(27,28)17-11-9-16(22)10-12-17/h1-13,25H,(H,24,26) |
InChI-Schlüssel |
UYKLZGRVCFYKMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



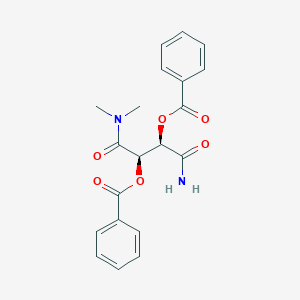
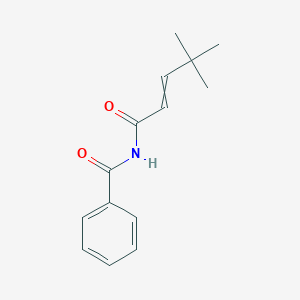
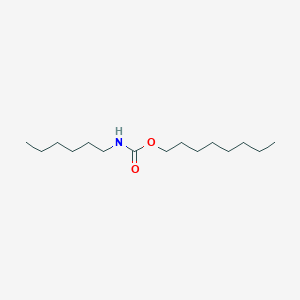
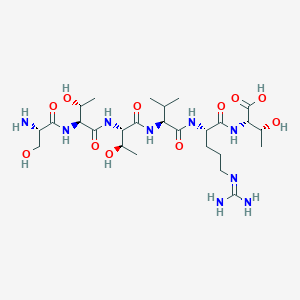

![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
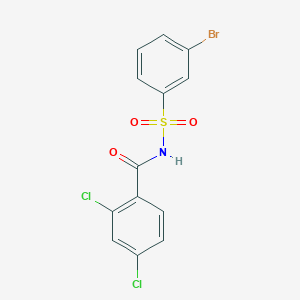
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
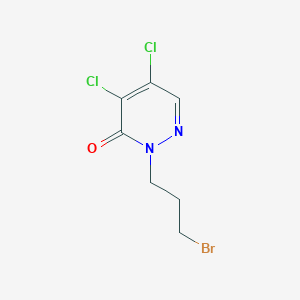

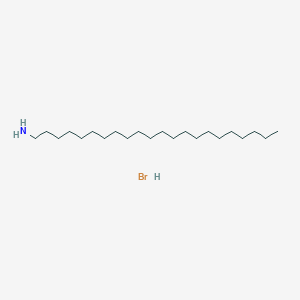
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

